Regioisomeric Differentiation via Melting Point: A 230°C Gap for Purification and Formulation
1,5-Dimethyl-3-phenylpyrazole exhibits a melting point of 35–37 °C [1], a stark contrast to its closest regioisomer, 1,3-dimethyl-5-phenylpyrazole, which melts at 270–272 °C . This difference of approximately 235 °C is a direct consequence of the altered substitution pattern on the pyrazole ring, which affects crystal lattice packing and intermolecular forces.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 35–37 °C |
| Comparator Or Baseline | 1,3-Dimethyl-5-phenylpyrazole: 270–272 °C |
| Quantified Difference | Approximately 235 °C lower |
| Conditions | Standard melting point determination |
Why This Matters
This massive melting point disparity is critical for selecting appropriate purification techniques (e.g., recrystallization vs. column chromatography) and for predicting physical stability in formulation, directly impacting downstream processing costs and product consistency.
- [1] CAS Common Chemistry. 1,5-Dimethyl-3-phenyl-1H-pyrazole. Melting Point. View Source
